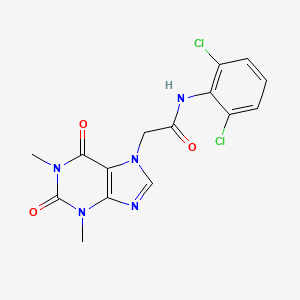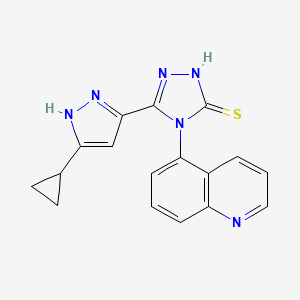![molecular formula C12H20ClNS B4446176 N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride
説明
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride, also known as MTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTM is a derivative of amphetamine and has been found to have similar effects on the central nervous system.
科学的研究の応用
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has been used in scientific research to study the effects of amphetamine derivatives on the central nervous system. It has been found to have similar effects to amphetamine, including increased dopamine and norepinephrine release, as well as increased locomotor activity in rodents. This compound has also been used to study the effects of amphetamine derivatives on serotonin release and reuptake.
作用機序
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride acts as a substrate for the dopamine and norepinephrine transporters, leading to increased release of these neurotransmitters. It also acts as a weak inhibitor of the serotonin transporter, leading to increased serotonin release. These effects contribute to the stimulant and euphoric effects of this compound.
Biochemical and Physiological Effects
This compound has been found to increase locomotor activity in rodents, as well as induce stereotypic behaviors such as head bobbing and sniffing. It has also been found to increase heart rate and blood pressure in animals. This compound has been shown to have a longer duration of action compared to amphetamine, which may contribute to its potential as a research tool.
実験室実験の利点と制限
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has several advantages as a research tool. It has a longer duration of action compared to amphetamine, which allows for longer experiments. It also has a lower potential for abuse compared to other amphetamine derivatives. However, this compound has several limitations as well. It has been found to be less potent than amphetamine in inducing locomotor activity, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, which may limit its potential for translational research.
将来の方向性
There are several future directions for research on N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride. One area of interest is the potential use of this compound as a treatment for attention deficit hyperactivity disorder (ADHD), due to its similarities to amphetamine. Another area of interest is the potential use of this compound in studying the effects of amphetamine derivatives on the serotonin system. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a research tool.
特性
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c1-10-7-8-14-12(10)9-13-11-5-3-2-4-6-11;/h7-8,11,13H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHJXZRMQLRTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4446093.png)
![5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446106.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4446110.png)
![methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4446128.png)


![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4446158.png)

![N-(2,6-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446170.png)
![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
